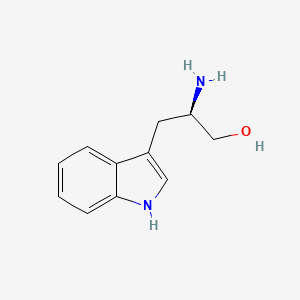

D-Tryptophanol

Übersicht

Beschreibung

D-Tryptophanol is a derivative of the essential amino acid tryptophan . It has a molecular formula of C11H14N2O . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .

Molecular Structure Analysis

D-Tryptophanol has a molecular formula of C11H14N2O . Its average mass is 190.242 Da and its mono-isotopic mass is 190.110611 Da .

Physical And Chemical Properties Analysis

D-Tryptophanol has a predicted density of 1.245±0.06 g/cm3 . Its melting point is between 86-89 °C . The predicted boiling point is 444.2±30.0 °C . Its vapor pressure is 1.13E-08mmHg at 25°C . The refractive index is 1.68 .

Wissenschaftliche Forschungsanwendungen

Biofilm Inhibition and Biofouling Control

D-Tryptophanol, also known as D-Tryptophan, has been found to inhibit bacterial biofilms . Biofilms are a form of bacterial growth that can cause biofouling in natural settings. Biofouling refers to the undesirable accumulation of microorganisms, plants, algae, and/or animals on wetted surfaces, which can lead to operational problems in various industries, including water treatment and marine shipping.

In a study, D-Tryptophanol significantly inhibited the cell attachment rates (biofilm formation) of Pseudomonas mendocina and Staphylococcus aureus on polystyrene 96-well microtiter plates . The inhibitory effect was greater on P. mendocina, where the rate of cell adherence declined significantly . It also hindered the intracellular communication and adherence in both the strains, as confirmed by SEM and real-time PCR analysis .

This suggests that D-Tryptophanol could be used as an effective strategy to control biofilm formation and may support the development of surface coating technologies for biofouling control .

Peptide Synthesis

D-Tryptophanol is used in peptide synthesis . Peptides are short chains of amino acids that are linked by peptide bonds. They are essential in biology, playing key roles in a range of physiological and biochemical functions.

Peptide synthesis is a process used to create peptides in a controlled, laboratory setting. This process is important in the production of peptide-based drugs and in the study of protein function and structure. D-Tryptophanol, with its unique properties, can be used in the solution phase of peptide synthesis .

Safety and Hazards

Zukünftige Richtungen

Tryptophan and its derivatives, including D-Tryptophanol, are a key source of critical downstream metabolites . There is much interest in identifying beneficial metabolites, their source, and the mechanisms by which they elicit protective host responses . This suggests that future research may focus on these areas.

Wirkmechanismus

Target of Action

D-Tryptophanol primarily targets the D-amino-acid oxidase in humans . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological functions .

Mode of Action

The interaction of D-Tryptophanol with its target, D-amino-acid oxidase, regulates the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis . In this way, D-Tryptophanol could act as a detoxifying agent which removes D-amino acids .

Biochemical Pathways

D-Tryptophanol is involved in the metabolism of tryptophan, one of the 20 standard amino acids . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The molecular and cellular effects of D-Tryptophanol’s action are primarily related to its regulation of neuromodulators and its contribution to dopamine synthesis . These effects can influence various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370101 | |

| Record name | D-Tryptophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52485-52-6 | |

| Record name | D-Tryptophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

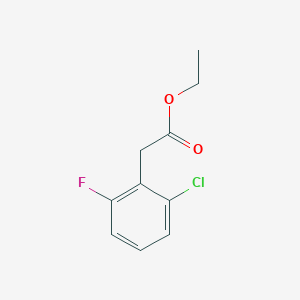

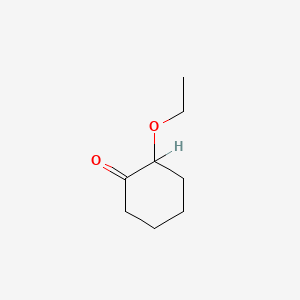

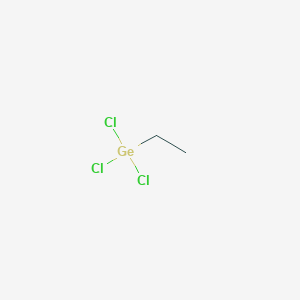

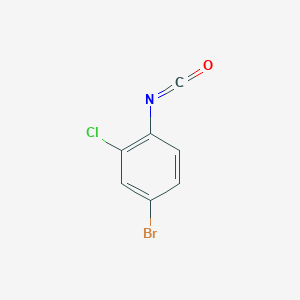

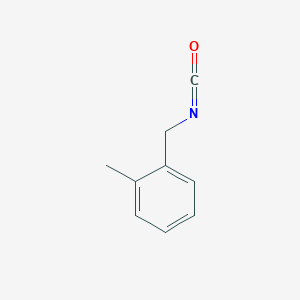

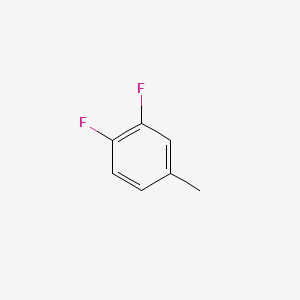

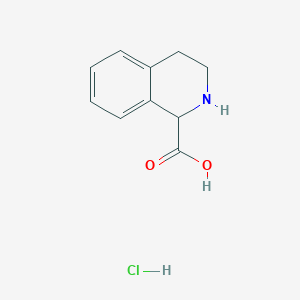

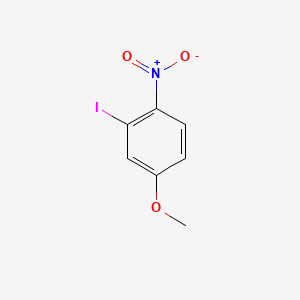

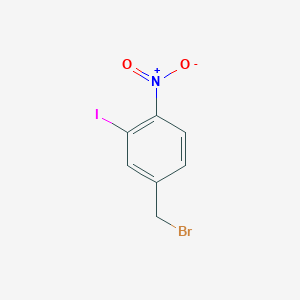

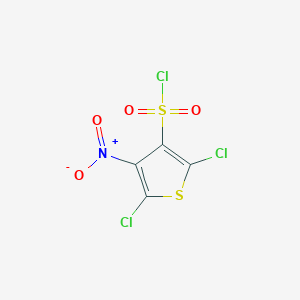

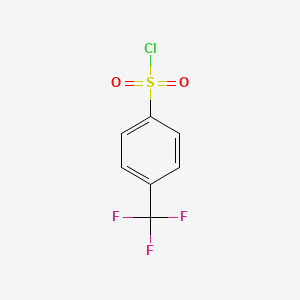

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)